molecular formula C10H20O B110232 Z-5-Decen-1-ol CAS No. 51652-47-2

Z-5-Decen-1-ol

Cat. No.: B110232
CAS No.: 51652-47-2
M. Wt: 156.26 g/mol
InChI Key: WYPQHXVMNVEVEB-WAYWQWQTSA-N
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Description

Z-5-Decen-1-ol: is an organic compound with the molecular formula C10H20O . It is a long-chain unsaturated alcohol characterized by the presence of a double bond in the Z-configuration at the fifth carbon atom. This compound is known for its pleasant odor and is commonly used in the fragrance industry .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

The biochemical properties of Z-5-Decen-1-ol are not fully understood due to limited research. It has been found to elicit a strong response in electroantennogram studies on C. laricella males, suggesting that it interacts with certain receptor cells .

Cellular Effects

It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that it may influence cellular processes related to chemotaxis or signal transduction.

Molecular Mechanism

The molecular mechanism of action of this compound is not well-understood. It is known to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may bind to or interact with certain receptor cells.

Temporal Effects in Laboratory Settings

It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that its effects may vary over time.

Dosage Effects in Animal Models

It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that its effects may vary with dosage.

Metabolic Pathways

The metabolic pathways involving this compound are not well-understood. It has been found to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may interact with certain enzymes or cofactors.

Transport and Distribution

It has been found to be highly attractive to native male moths in field attraction experiments , suggesting that it may be transported to specific locations within cells or tissues.

Subcellular Localization

The subcellular localization of this compound is not well-understood. It has been found to elicit a strong response in electroantennogram studies on C. laricella males , suggesting that it may be localized to specific compartments or organelles within cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: Z-5-Decen-1-ol can be synthesized through various methods, including:

    Hydroboration-Oxidation: This method involves the hydroboration of 1-decene followed by oxidation. The reaction typically uses borane (BH3) as the hydroborating agent and hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) for oxidation.

    Grignard Reaction: Another method involves the reaction of 1-decene with a Grignard reagent, such as methylmagnesium bromide (CH3MgBr), followed by hydrolysis.

Industrial Production Methods: Industrial production of this compound often involves the use of catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum are commonly used in the hydrogenation of 1-decene to produce the desired alcohol .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Z-5-Decen-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form saturated alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can produce the corresponding alkyl chloride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products Formed:

    Oxidation: Decanal or decanoic acid.

    Reduction: Decanol.

    Substitution: Decyl chloride.

Scientific Research Applications

Chemistry: Z-5-Decen-1-ol is used as an intermediate in organic synthesis, particularly in the production of fragrances and flavors.

Biology: In biological research, it is used as a pheromone or attractant in studies involving insects.

Medicine: The compound is being explored for its potential antimicrobial properties and its role in drug delivery systems.

Industry: It is widely used in the fragrance industry due to its pleasant odor. It is also used in the production of surfactants and lubricants .

Comparison with Similar Compounds

    5-Decen-1-ol, (5E)-: This is the E-isomer of 5-Decen-1-ol, differing in the configuration of the double bond.

    1-Decanol: A saturated alcohol with no double bonds.

    5-Nonen-1-ol: A similar unsaturated alcohol with one less carbon atom.

Uniqueness: Z-5-Decen-1-ol is unique due to its Z-configuration, which imparts specific chemical and physical properties, such as its distinct odor and reactivity. The presence of the double bond in the Z-configuration also influences its interactions with biological targets and its behavior in chemical reactions .

Properties

IUPAC Name

(Z)-dec-5-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-2-3-4-5-6-7-8-9-10-11/h5-6,11H,2-4,7-10H2,1H3/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYPQHXVMNVEVEB-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C\CCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50885965
Record name 5-Decen-1-ol, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51652-47-2
Record name (5Z)-5-Decen-1-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51652-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Decen-1-ol, (5Z)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051652472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Decen-1-ol, (5Z)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5-Decen-1-ol, (5Z)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50885965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A portion of the 5-decenyl acetate can be removed and converted to the corresponding alcohol according to the following procedure and the scale can be adjusted as necessary. 15.0 g (67 mmol) of the 5-decenyl acetate, 35 mL of methanol and 34 mL of 2 M sodium hydroxide is added to a 250 mL round-bottomed flask. This mixture is stirred for 3 hours at room temperature. After 3 hours the hydrolysis is complete, 10 mL of hexane is then added and the solution is washed with 10 mL of 1 M HCl, 10 mL of NaHCO3-saturated water and 10 mL of brine. The organic phase is dried with sodium sulfate and filtered, and the hexane is removed under reduced pressure to yield 9.4 g of 5-decenol. GC analysis shows the isometric ratio of the 5-decenol to be conserved.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Customer
Q & A

Q1: What is the ecological significance of (Z)-dec-5-en-1-ol?

A1: (Z)-Dec-5-en-1-ol acts as a potent sex attractant for male moths of several Coleophora species, including the larch casebearer moth (Coleophora laricella) [, , , , , ], the eastern larch casebearer moth (Coleophora dahurica) [], and the Chinese larch casebearer (Coleophora sinensis) []. This compound plays a crucial role in mediating mate-finding behavior in these species.

Q2: How does (Z)-dec-5-en-1-ol interact with its target in male moths?

A2: Male moths detect (Z)-dec-5-en-1-ol through specialized olfactory receptors located on their antennae []. While the precise mechanism of interaction remains to be fully elucidated, electroantennogram studies have confirmed the high sensitivity of these receptors to the compound []. This interaction triggers a cascade of neuronal responses, ultimately leading to the initiation of specific behavioral patterns in males.

Q3: What behavioral responses are elicited by (Z)-dec-5-en-1-ol in male Coleophora moths?

A3: Exposure to (Z)-dec-5-en-1-ol induces a sequence of behaviors in male moths, including activation, long-range upwind flight towards the source, arrestment flight near the source, and landing near the perceived source of the compound [, ]. Notably, these responses are influenced by environmental factors such as wind speed and the presence of visual cues like tree silhouettes [].

Q4: Are there any compounds that can inhibit the attractiveness of (Z)-dec-5-en-1-ol?

A4: Yes, research indicates that (Z)-5-decenyl acetate ((Z)-5-10:Ac) and (Z)-5-dodecen-1-ol ((Z)-5-12:OH) can significantly reduce the attractiveness of (Z)-dec-5-en-1-ol to male moths of various Coleophora species when released simultaneously [, , , ]. These compounds act as behavioral antagonists, disrupting the normal pheromone response. For instance, the presence of (Z)-5-decenyl acetate has been observed to evoke "repellent" effects and alter flight patterns in male C. laricella moths [].

Q5: How is (Z)-dec-5-en-1-ol used in entomological research?

A5: Researchers utilize (Z)-dec-5-en-1-ol in traps to monitor the population dynamics and dispersal patterns of Coleophora species [, , ]. This information is valuable for developing and implementing effective pest management strategies, especially in forestry where Coleophora species can cause significant damage to larch trees.

Q6: Can (Z)-dec-5-en-1-ol be used to control Coleophora populations?

A6: While (Z)-dec-5-en-1-ol itself is primarily a monitoring tool, its identification and understanding of its inhibitory compounds hold potential for developing pheromone-based control strategies. For example, disrupting the mating process by saturating an area with the attractant or using the identified inhibitors could help manage Coleophora populations, offering a more environmentally friendly approach compared to traditional insecticides.

Q7: What are the limitations of using (Z)-dec-5-en-1-ol in traps?

A7: While effective for monitoring, traps using (Z)-dec-5-en-1-ol can face limitations like trap saturation at high population densities []. Further research is needed to optimize trap design and deployment strategies for more accurate population estimates.

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